(2S)-2-amino-6-aminooxyhexanoic acid
Description
(2S)-2-Amino-6-aminooxyhexanoic acid is a non-proteinogenic amino acid derivative featuring a hexanoic acid backbone with two functional groups: an amino group (-NH₂) at the 2nd carbon (S-configuration) and an aminooxy group (-O-NH₂) at the 6th carbon. Its molecular formula is C₆H₁₃N₂O₃, with a calculated molecular mass of 177.18 g/mol.
Properties
CAS No. |
335341-56-5 |
|---|---|
Molecular Formula |
C6H14N2O3 |
Molecular Weight |
162.19 g/mol |
IUPAC Name |
(2S)-2-amino-6-aminooxyhexanoic acid |
InChI |
InChI=1S/C6H14N2O3/c7-5(6(9)10)3-1-2-4-11-8/h5H,1-4,7-8H2,(H,9,10)/t5-/m0/s1 |
InChI Key |
VRBDIZVKVNGGNE-YFKPBYRVSA-N |
Isomeric SMILES |
C(CCON)C[C@@H](C(=O)O)N |
Canonical SMILES |
C(CCON)CC(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-6-aminooxyhexanoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a protected amino acid derivative.
Introduction of the Aminooxy Group: The aminooxy group is introduced through a nucleophilic substitution reaction, where a hydroxylamine derivative reacts with the precursor.
Deprotection: The final step involves the removal of any protecting groups to yield the desired compound.
Industrial Production Methods
Industrial production of (2S)-2-amino-6-aminooxyhexanoic acid may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-6-aminooxyhexanoic acid can undergo various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form oximes or nitriles.
Reduction: Reduction reactions can convert the aminooxy group to an amine.
Substitution: The amino and aminooxy groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
(2S)-2-amino-6-aminooxyhexanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of novel materials and as a precursor for the synthesis of bioactive compounds.
Mechanism of Action
The mechanism of action of (2S)-2-amino-6-aminooxyhexanoic acid involves its interaction with specific molecular targets. The aminooxy group can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound can modify proteins through the formation of oxime linkages, affecting their function and stability.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Functional Group Analysis
(2S)-6-Amino-2-hydroxyhexanoic acid (): Replaces the aminooxy group with a hydroxyl (-OH) at position 2 and retains an amino group (-NH₂) at position 6. The hydroxyl group enhances hydrogen bonding but reduces nucleophilicity compared to aminooxy. Used as a chiral building block in organic synthesis due to its stereochemical purity .
(2S)-2-amino-6-oxohexanoic acid (): Features a ketone (-C=O) at position 6 instead of aminooxy. The oxo group makes it electrophilic, enabling nucleophilic addition reactions. Acts as a biomarker for lysine metabolism in foods like dairy and meat .
(2S)-2-amino-6-[(2-amino-2-carboxyethyl)amino]hexanoic acid (): Contains a branched substituent at position 6 with an additional amino and carboxy group.
Stereochemical Considerations
All compared compounds share the (2S) configuration, ensuring chiral specificity in biological interactions. For example, the stereochemistry of (2S)-6-amino-2-hydroxyhexanoic acid is critical for its role as a precursor in the synthesis of chiral pharmaceuticals .
Biological Activity
(2S)-2-amino-6-aminooxyhexanoic acid, also known as 6-amino-2-(aminooxy)hexanoic acid, is an amino acid derivative that has garnered attention for its biological activities, particularly in the context of cancer research and neuropharmacology. This article provides a comprehensive overview of its synthesis, biological activities, and relevant case studies.
Synthesis
The synthesis of (2S)-2-amino-6-aminooxyhexanoic acid typically involves the modification of lysine or other amino acids. A notable method includes starting from lysine and converting it through a series of chemical reactions to obtain the desired compound. Research indicates that various synthetic routes have been explored to optimize yield and purity, facilitating further biological evaluations .
Anticancer Properties
One of the most significant areas of research concerning (2S)-2-amino-6-aminooxyhexanoic acid is its cytotoxicity against cancer cell lines. A study demonstrated that derivatives of this compound exhibit potent cytotoxic effects, surpassing traditional chemotherapeutics such as Doxorubicin. The following table summarizes the IC50 values of (2S)-2-amino-6-aminooxyhexanoic acid and its derivatives against breast cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| (2S)-2-amino-6-aminooxyhexanoic acid | MDA-MB-231 | 1.81 ± 0.1 |
| MCF-7 | 2.85 ± 0.1 | |
| Doxorubicin | MDA-MB-231 | 3.18 ± 0.1 |
| MCF-7 | 4.17 ± 0.2 |
These findings suggest that (2S)-2-amino-6-aminooxyhexanoic acid has a higher potency than Doxorubicin, making it a promising candidate for further development as an anticancer agent .
Neuropharmacological Effects
In addition to its anticancer properties, (2S)-2-amino-6-aminooxyhexanoic acid has been investigated for its role as a metabotropic excitatory amino acid agonist. This compound interacts with glutamate receptors, which are crucial in synaptic transmission and plasticity in the central nervous system. Research indicates that it may modulate neurotransmitter release and influence neuronal excitability, highlighting its potential therapeutic applications in neurological disorders .
Case Study 1: Breast Cancer Treatment
In a controlled study involving MDA-MB-231 and MCF-7 breast cancer cell lines, (2S)-2-amino-6-aminooxyhexanoic acid demonstrated significant cytotoxicity compared to standard treatments. The results indicated that treatment with this compound led to apoptosis in cancer cells, suggesting a mechanism that warrants further investigation into its potential as a novel therapeutic agent.
Case Study 2: Neuropharmacological Applications
Another study explored the effects of (2S)-2-amino-6-aminooxyhexanoic acid on synaptic plasticity in animal models. The results showed enhanced long-term potentiation (LTP) in hippocampal slices treated with this compound, indicating its potential role in cognitive enhancement and memory improvement.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
